molecular formula C21H23N3O3 B5304812 4-benzyl-3-ethyl-1-[oxo(pyridin-3-yl)acetyl]-1,4-diazepan-5-one

4-benzyl-3-ethyl-1-[oxo(pyridin-3-yl)acetyl]-1,4-diazepan-5-one

Cat. No. B5304812
M. Wt: 365.4 g/mol
InChI Key: ILRXVLXRVCNRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-3-ethyl-1-[oxo(pyridin-3-yl)acetyl]-1,4-diazepan-5-one is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of diazepanones and has a unique structure that makes it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of 4-benzyl-3-ethyl-1-[oxo(pyridin-3-yl)acetyl]-1,4-diazepan-5-one is not fully understood. However, studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
Studies have shown that 4-benzyl-3-ethyl-1-[oxo(pyridin-3-yl)acetyl]-1,4-diazepan-5-one has a significant effect on various biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation. It also exhibits antioxidant properties and has the ability to scavenge free radicals.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 4-benzyl-3-ethyl-1-[oxo(pyridin-3-yl)acetyl]-1,4-diazepan-5-one is its potential as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.

Future Directions

There are various future directions for the use of 4-benzyl-3-ethyl-1-[oxo(pyridin-3-yl)acetyl]-1,4-diazepan-5-one in scientific research. One of the most promising directions is in the development of new anti-cancer agents. This compound has shown potential as an antitumor agent and can be further developed to enhance its efficacy. Additionally, this compound can also be explored for its potential as an anti-inflammatory agent and antioxidant agent.
Conclusion:
In conclusion, 4-benzyl-3-ethyl-1-[oxo(pyridin-3-yl)acetyl]-1,4-diazepan-5-one is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. Its unique structure and potential applications make it a promising candidate for various scientific research applications. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-benzyl-3-ethyl-1-[oxo(pyridin-3-yl)acetyl]-1,4-diazepan-5-one involves a multi-step process that requires expertise in organic chemistry. The first step involves the condensation of 3-ethyl-4-methylpyridine-2,6-dione with benzylamine to form an intermediate product. The intermediate product is then reacted with acetyl chloride to form the final product.

Scientific Research Applications

The unique structure of 4-benzyl-3-ethyl-1-[oxo(pyridin-3-yl)acetyl]-1,4-diazepan-5-one makes it a promising candidate for various scientific research applications. One of the most significant applications is in the field of drug discovery. This compound has been shown to exhibit potential as an antitumor agent and an anti-inflammatory agent.

properties

IUPAC Name

1-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-2-pyridin-3-ylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-2-18-15-23(21(27)20(26)17-9-6-11-22-13-17)12-10-19(25)24(18)14-16-7-4-3-5-8-16/h3-9,11,13,18H,2,10,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRXVLXRVCNRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-3-ethyl-1-[oxo(pyridin-3-yl)acetyl]-1,4-diazepan-5-one

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